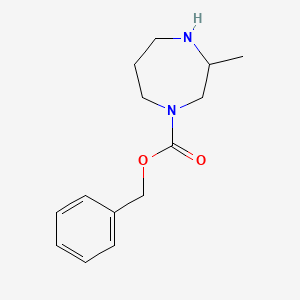

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate

描述

属性

IUPAC Name |

benzyl 3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINYCKVHXRGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enantioselective Synthesis via Chiral Resolution

Cocrystallization with Chiral Resolving Agents

A patented resolution process enables the isolation of the (S)-enantiomer from racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using (S)-(−)-1,1,2-triphenyl-1,2-ethanediol (TED) as a resolving agent. The procedure involves:

- Combining racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (S)-TED in acetonitrile.

- Slurrying the mixture at room temperature for 15 hours to form a diastereomeric cocrystal.

- Isolating the cocrystal via centrifugation and vacuum drying.

- Dissociating the cocrystal in water, followed by basification and extraction with organic solvents to yield (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate free base.

This method achieves high enantiomeric excess (>99.5%) and is scalable for industrial production.

Reduction of Diazepinedione Intermediates

Lithium Aluminum Hydride (LiAlH4) Reduction

A two-step synthesis from (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione involves:

- Dissolving the diazepanedione intermediate in tetrahydrofuran (THF).

- Adding LiAlH4 portionwise under ice-cooling, followed by stirring at 25°C for 4 hours.

- Quenching the reaction with water and sodium hydroxide, then extracting with magnesium sulfate.

- Concentrating the organic phase to obtain the free base as a colorless oil (97.56% yield).

Key Reaction Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | LiAlH4 | THF | 25°C | 97.56% |

This method is efficient but requires careful handling of pyrophoric reagents.

N-Acylation and Deprotection Strategies

Protection-Deprotection Sequences

A route analogous to suvorexant synthesis employs:

- N-Acylation : Reacting (S)-3-methyl-1,4-diazepane with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate.

- Purification : Chromatographic isolation of the carboxylate ester.

- Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere to remove the benzyl group.

Analytical Data

Stereochemical Control via Aziridine Intermediates

Aziridine Ring-Opening

A process developed for related diazepines involves:

- Synthesizing N-Ts-aziridine from L-serine methyl ester.

- Ring-opening with ethylamine to form the diazepane backbone.

- LiAlH4 reduction to yield the free amine, followed by Cbz protection.

This method preserves chirality and avoids racemization, making it suitable for optically pure products.

Analytical Characterization

Spectroscopic Identification

Applications in Pharmaceutical Synthesis

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate serves as a key intermediate in:

化学反应分析

Hydrolysis Reactions

The benzyloxycarbonyl (Cbz) protecting group is selectively cleaved under acidic or hydrogenolytic conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in methanol removes the Cbz group, yielding (S)-3-methyl-1,4-diazepane. This reaction proceeds at room temperature with >95% yield .

-

Acidic Hydrolysis : Treatment with HCl in dioxane or TFA in dichloromethane also cleaves the Cbz group, generating the free amine hydrochloride salt .

Key Data:

| Reaction Condition | Reagents | Solvent | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, 10% Pd/C | MeOH | 95% |

| Acidic hydrolysis | 4 M HCl | Dioxane | 88% |

Oxidation and Reduction

The diazepane ring and benzylic positions exhibit distinct redox behavior:

-

Benzylic Oxidation : Using KMnO₄ or RuO₄ in acetone/water converts the benzyl group to a ketone, forming 3-methyl-1,4-diazepane-1-carboxylic acid.

-

Ring Oxidation : Ozone or mCPBA oxidizes the secondary amine in the diazepane to a nitrone intermediate, which can undergo further cycloaddition reactions.

Key Data:

| Reaction | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Benzylic oxidation | KMnO₄ (0.1 M) | 1,4-Diazepane-1-carboxylic acid | 72% |

| Ring oxidation | mCPBA | Nitrone derivative | 65% |

Alkylation and Acylation

The secondary amine in the diazepane undergoes nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Acetic anhydride or benzoyl chloride in pyridine yields N-acetyl or N-benzoyl products.

Example Reaction:

(S)-3-Methyl-1,4-diazepane + Ac₂O → N-Acetyl-3-methyl-1,4-diazepane

-

Conditions: Pyridine, 0°C → RT, 12 h

-

Yield: 82%

Coupling Reactions

The compound participates in cross-coupling reactions for complex molecule synthesis:

-

Suzuki-Miyaura Coupling : The Cbz group can be functionalized with aryl boronic acids using Pd(PPh₃)₄ to generate biaryl derivatives .

-

Mitsunobu Reaction : Used to install stereospecific substituents via Fukuyama-Mitsunobu cyclization, critical in synthesizing Rho–kinase inhibitors .

Key Data:

| Reaction Type | Catalyst | Product Application | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl intermediates | 75% |

| Fukuyama-Mitsunobu | DIAD, PPh₃ | Chiral diazepane scaffolds | 78% |

Stereochemical Transformations

The (S)-configuration at C3 enables enantioselective applications:

-

Chiral Resolution : Cocrystallization with (R)-1,1,2-triphenyl-1,2-ethanediol in acetonitrile isolates enantiomerically pure forms .

-

Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze esters to retain chirality .

Key Data:

| Method | Resolving Agent | Enantiomeric Excess (ee) |

|---|---|---|

| Cocrystallization | (R)-TED | >99% |

| Enzymatic hydrolysis | CAL-B | 98% |

Stability and Reactivity Under Various Conditions

科学研究应用

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

相似化合物的比较

tert-Butyl Esters of 3-Methyl-1,4-diazepane-1-carboxylate

The tert-butyl esters tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate (CAS: 223644-10-8) and (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-32-1) are stereoisomeric analogs of the target compound. Key differences include:

- Ester Group: The tert-butyl group confers greater steric bulk and hydrolytic stability compared to the benzyl ester, which is more labile under acidic or hydrogenolytic conditions.

- Stereochemistry : The (R)- and (S)-configurations influence molecular recognition in biological systems. For instance, the (S)-isomer (CAS: 194032-32-1) has a molecular weight of 214.30 and is stored at 2–8°C, indicating sensitivity to temperature .

- Applications : tert-Butyl esters are commonly used as protecting groups in peptide synthesis, whereas benzyl esters may act as prodrug components (e.g., quinapril benzyl ester, a precursor to the ACE inhibitor quinapril) .

Quinapril Benzyl Ester Maleate (CAS: 82586-54-7)

This compound, structurally distinct due to its tetrahydroisoquinoline core, shares the benzyl ester functional group. Its role as a prodrug highlights the utility of benzyl esters in enhancing bioavailability through enzymatic cleavage . By analogy, Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate could similarly function as an intermediate in synthesizing bioactive molecules requiring controlled release.

3-Methyl-1,2,4-triazolyl Derivatives (e.g., Angiolin)

Angiolin exhibits cardioprotective and antioxidant activities, suggesting that the methyl group in the target compound may similarly modulate bioactivity .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (S)-configuration in diazepane derivatives may enhance binding affinity to biological targets, as seen in enantiomerically pure pharmaceuticals .

- Ester Group Reactivity: Benzyl esters are prone to hydrogenolysis (e.g., via Pd/C), making them suitable for prodrugs, whereas tert-butyl esters require strong acids for cleavage, favoring stable intermediates .

- Thermal Stability : The tert-butyl analogs require refrigeration (2–8°C), suggesting that the benzyl ester may have different storage requirements, though data are lacking .

生物活性

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chiral compound belonging to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₁₄H₁₈N₂O₂, with a molar mass of approximately 248.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neuropharmacology : The compound has been studied for its potential therapeutic effects in managing cerebrovascular disorders such as cerebral infarction and hemorrhage. Its interaction with neurotransmitter receptors suggests it may help regulate neurotransmitter imbalances .

- Anti-glaucoma Properties : Preliminary studies indicate that it may possess anti-glaucoma properties, warranting further investigation for pharmaceutical development .

This compound likely interacts with various biological targets, particularly receptors involved in neurotransmission. Its structural properties allow it to modulate receptor activity effectively. This modulation could lead to beneficial effects in conditions related to neurotransmitter imbalances .

Comparative Analysis with Related Compounds

Several compounds share structural characteristics with this compound. Below is a comparison table highlighting these compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Diazepane derivative | Higher lipophilicity due to tert-butyl group |

| Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | Similar diazepane structure | Different chiral center affecting biological activity |

| (R)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate | Enantiomer of target compound | Potentially different pharmacological effects |

The unique stereochemistry and functional groups of this compound confer distinct biological activities compared to its analogs .

常见问题

Q. What are the key considerations for optimizing the synthesis of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate?

Methodological Answer: Synthesis optimization requires careful selection of starting materials, reaction conditions, and purification techniques. For example, the compound can be synthesized via coupling reactions using intermediates like allylic acetates and benzyl-protected amines under specific conditions (e.g., DMF at 50°C, as in ). Catalysts such as iridium-based systems may enhance enantioselectivity . Purification often involves column chromatography with hexanes/EtOAC gradients and additives like triethylamine to reduce tailing . Yield improvements (e.g., 57% in ) depend on optimizing stoichiometry, temperature, and solvent polarity.

Q. How is the structural conformation of this compound determined?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL ( ) refine atomic positions using high-resolution data, while ORTEP-3 ( ) visualizes thermal ellipsoids and puckering parameters. For the diazepane ring, Cremer-Pople puckering coordinates ( ) quantify deviations from planarity using amplitude (q) and phase (φ) angles derived from z-displacements of atoms relative to the mean ring plane. NMR (¹H/¹³C) and FTIR further confirm functional groups and stereochemistry .

Advanced Research Questions

Q. How can conformational analysis of the diazepane ring inform pharmacological activity?

Methodological Answer: The diazepane ring's puckering (e.g., chair vs. boat conformations) impacts binding affinity to biological targets like orexin receptors ( ). Using Cremer-Pople coordinates ( ), researchers calculate puckering amplitudes (q₂, q₃) and phase angles from crystallographic data. Molecular dynamics simulations (not directly cited but inferred) can model conformational flexibility, while structure-activity relationship (SAR) studies correlate puckering with receptor activation or inhibition.

Q. What advanced analytical methods ensure purity and stability of this compound in pharmacokinetic studies?

Methodological Answer: Purity is validated via HPLC with UV/Vis or MS detection, focusing on resolving enantiomers (e.g., using chiral columns). Stability under varying pH and temperature is assessed via kinetic studies ( ), where degradation rates are modeled using Arrhenius equations. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) confirm molecular integrity, while differential scanning calorimetry (DSC) monitors thermal stability .

Q. How are data contradictions resolved in enantioselective synthesis routes?

Methodological Answer: Discrepancies in enantiomeric excess (ee) or yield between methods (e.g., iridium catalysis vs. traditional coupling) are addressed by systematic parameter sweeps. For example, adjusting solvent polarity (DMF vs. acetonitrile) or ligand steric effects can resolve inconsistencies. Cross-validation using circular dichroism (CD) or supercritical fluid chromatography (SFC) ( ) ensures accuracy. Meta-analyses of kinetic data ( ) identify outliers due to side reactions or impurities.

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer: Small-molecule refinement with SHELXL ( ) may struggle with disordered solvent molecules or twinning. High-resolution data (≤1.0 Å) mitigate these issues. For low-resolution data, restraints on bond lengths/angles (ISOR, DELU commands) improve model stability. Hydrogen bonding networks are validated using Hirshfeld surface analysis, while residual electron density maps (<0.3 eÅ⁻³) confirm absence of unmodeled features.

Q. How do protecting group strategies (e.g., Boc vs. Cbz) impact synthetic efficiency?

Methodological Answer: Boc (tert-butoxycarbonyl) groups ( ) offer orthogonal protection under acidic conditions, whereas Cbz (benzyloxycarbonyl) ( ) is cleaved via hydrogenolysis. Choice depends on downstream steps: Boc is preferred for acid-stable intermediates, while Cbz suits catalytic hydrogenation workflows. Comparative studies show Boc provides higher yields (61% in ) in multi-step syntheses due to milder deprotection conditions.

Q. What methodologies validate enantiomeric purity in asymmetric synthesis?

Methodological Answer: Chiral analytical techniques are critical. SFC ( ) separates enantiomers using CO₂-based mobile phases and chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Optical rotation ([α]D) and electronic circular dichroism (ECD) provide complementary data. For absolute configuration, X-ray crystallography with Flack parameters is definitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。